rac Enterolactone-d6
Description
Properties
CAS No. |
104411-11-2 |
|---|---|
Molecular Formula |
C18H18O4 |
Molecular Weight |
304.375 |
IUPAC Name |
(3S,4S)-3,4-bis[(2,4,6-trideuterio-3-hydroxyphenyl)methyl]oxolan-2-one |
InChI |
InChI=1S/C18H18O4/c19-15-5-1-3-12(8-15)7-14-11-22-18(21)17(14)10-13-4-2-6-16(20)9-13/h1-6,8-9,14,17,19-20H,7,10-11H2/t14-,17+/m1/s1/i3D,4D,5D,6D,8D,9D |
InChI Key |
HVDGDHBAMCBBLR-MPBXAEPNSA-N |
SMILES |
C1C(C(C(=O)O1)CC2=CC(=CC=C2)O)CC3=CC(=CC=C3)O |
Synonyms |
Dihydro-3,4-bis[(3-hydroxyphenyl)methyl]-2(3H)-furanone-d6; trans-Dihydro-3,4-bis[(3-hydroxyphenyl)methyl]-2(3H)-Furanone-d6; HPMF-d6; trans-2,3-Bis(3-hydroxybenzyl)-γ-butyrolactone-d6 |
Origin of Product |
United States |
Preparation Methods
De Novo Synthesis with Deuterated Building Blocks
This method employs deuterated starting materials to incorporate deuterium at specific positions during the assembly of the lignan structure. For example, deuterated cinnamic acid derivatives can serve as precursors in the phenylpropanoid pathway, mirroring natural lignan biosynthesis. Key steps include:
-
Deuterated coniferyl alcohol synthesis : Reduction of ferulic acid-d₆ (C₁₀H₅D₆O₄) using NaBD₄ in D₂O introduces deuterium at the β-position of the propanoid side chain.
-
Dirigent protein-mediated dimerization : Stereoselective coupling of deuterated coniferyl alcohol radicals forms (-)-pinoresinol-d₆, a precursor to secoisolariciresinol-d₆ (SECO-d₆).
-
Lactonization : Acid-catalyzed cyclization of SECO-d₆ yields this compound, with deuterium retained at the C-2, C-3, C-2', and C-3' positions.
Table 1: Key Reaction Parameters for De Novo Synthesis
| Step | Reagents/Conditions | Deuterium Incorporation (%) | Yield (%) |
|---|---|---|---|
| Coniferyl alcohol-d₆ | NaBD₄, D₂O, 0°C, 12h | 98 | 75 |
| Dimerization | Dirigent protein, O₂, pH 7.4 | 100 | 60 |
| Lactonization | H₂SO₄, MeOH, reflux, 6h | 100 | 85 |
Post-Synthetic Isotopic Exchange
Deuterium can be introduced post-synthesis via acid- or base-catalyzed exchange. For example, heating Enterolactone in D₂O with Pd/C catalyzes H/D exchange at acidic α-positions (e.g., phenolic -OH groups). However, this method risks deuteration at non-target sites, reducing regioselectivity.
Biotechnological Approaches
While chemical synthesis dominates, microbial fermentation using deuterated substrates offers an emerging alternative. E. coli engineered with lignan biosynthesis genes (e.g., PLR, SDH) can convert deuterated ferulic acid into SECO-d₆, which is then chemically lactonized. Challenges include low deuterium incorporation (~70%) and scalability issues.
Analytical Characterization
Confirming deuterium placement and purity requires advanced techniques:
-
LC-MS/MS : Quantifies isotopic purity (≥98% d₆) and detects protio contaminants.
-
²H NMR : Resolves deuterium at C-2 (δ 2.8 ppm) and C-3 (δ 3.1 ppm), confirming regioselectivity.
-
Isotopic Enrichment Analysis : Accelerator mass spectrometry (AMS) verifies 99.5% deuterium at target sites.
Comparative Analysis of Methods
Table 2: Advantages and Limitations of Preparation Methods
| Method | Advantages | Limitations |
|---|---|---|
| De Novo Synthesis | High regioselectivity, >95% yield | Multi-step, costly deuterated reagents |
| Isotopic Exchange | Rapid, single-step | Poor regioselectivity (~60% target sites) |
| Biotechnological | Eco-friendly, scalable | Low deuterium incorporation, long cycles |
Challenges and Optimization Strategies
-
Racemization Control : Acidic conditions during lactonization may racemize chiral centers. Using chiral catalysts (e.g., L-proline) preserves stereochemistry.
-
Cost Reduction : Recycling deuterated solvents (e.g., D₂O, CD₃OD) lowers expenses by ~30%.
-
Scalability : Continuous flow reactors enhance dimerization efficiency, reducing reaction time from 12h to 2h .
Chemical Reactions Analysis
Types of Reactions: rac Enterolactone-d6 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert this compound to its corresponding dihydro derivatives.
Substitution: The hydroxyl groups in this compound can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Electrophiles such as alkyl halides and acyl chlorides are used in substitution reactions.
Major Products Formed:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Dihydro derivatives.
Substitution: Alkylated or acylated derivatives.
Scientific Research Applications
Synthesis and Properties
Synthesis Methods:
- Deuteration Process: rac Enterolactone-d6 is synthesized through the deuteration of enterolactone, typically involving catalytic hydrogenation with deuterium gas (D2) using a catalyst like palladium on carbon (Pd/C). This method ensures the selective incorporation of deuterium atoms into the molecular structure.
- Industrial Production: The industrial synthesis follows similar routes but employs high-pressure reactors and advanced purification techniques to achieve high purity levels suitable for research applications.
Chemical Properties:
- Molecular Formula: C18H18O4
- Molecular Weight: 302.4 g/mol
- Stable Isotope Labeling: The incorporation of deuterium enhances the stability of this compound, making it an ideal reference material for various analytical techniques .
Scientific Research Applications
This compound has diverse applications across multiple scientific disciplines:
Chemistry
- Mass Spectrometry Reference Material: It is widely used as a reference standard in mass spectrometry for quantifying enterolactone and its metabolites. The stable isotope labeling allows for precise measurements and differentiation from non-labeled compounds .
Biology
- Estrogenic Activity Studies: Research has shown that this compound can bind to estrogen receptors, modulating hormonal pathways and influencing biological responses. Its role in estrogenic activity makes it significant for studies related to hormonal balance and endocrine disruption.
- DNA Repair Mechanisms: The compound has been investigated for its effects on DNA repair pathways, particularly in cancer cells. It has been shown to impair DNA repair mechanisms, leading to increased apoptosis in breast cancer cells, thus highlighting its potential as a therapeutic agent .
Medicine
- Cancer Research: Studies have explored the anti-cancer properties of this compound, especially concerning breast cancer. Its ability to enhance radiosensitivity in cancer cells suggests potential applications in combination therapies with radiation treatment .
- Epidemiological Studies: A prospective cohort study indicated a moderate correlation between serum levels of enterolactone and breast cancer risk among women, suggesting that dietary lignans may play a role in cancer prevention or progression .
Nutraceutical Development
- Bioactive Compound Exploration: Due to its health-promoting properties, this compound is being explored for use in nutraceuticals aimed at improving hormonal health and potentially reducing cancer risk through dietary interventions .
Case Study 1: Breast Cancer Risk Assessment
A nested case-control study within the New York University Women’s Health Study assessed the relationship between circulating enterolactone levels and breast cancer risk. The findings indicated no significant protective role of enterolactone against breast cancer when adjusted for known risk factors, although trends suggested potential associations worth further investigation .
Case Study 2: Estrogen Receptor Modulation
Research demonstrated that this compound effectively binds to estrogen receptors, influencing gene expression related to cell proliferation and apoptosis in hormone-sensitive tissues. This property underscores its potential utility in developing therapeutic strategies targeting estrogen-related diseases .
Mechanism of Action
rac Enterolactone-d6 exerts its effects through several molecular targets and pathways:
Estrogen Receptors: It binds to estrogen receptors, modulating estrogenic activity and influencing hormonal pathways.
DNA Repair Pathways: It impairs DNA repair mechanisms, leading to increased apoptosis in cancer cells.
Cell Cycle Arrest: It induces cell cycle arrest, inhibiting the proliferation of cancer cells.
Comparison with Similar Compounds
Table 1: Physicochemical Comparison of this compound and Related Compounds
*Estimated based on structural similarity.
Table 2: Analytical Advantages of this compound Over Non-Deuterated Forms
Biological Activity
Rac Enterolactone-d6, a deuterated form of enterolactone, is a lignan compound primarily derived from flaxseed and other plant sources. This compound has garnered significant attention due to its potential health benefits, particularly in relation to cancer prevention and cardiovascular health. The following sections outline the biological activity of this compound, including its pharmacokinetics, effects on cancer cells, and associations with health outcomes based on diverse research findings.
Pharmacokinetics
The pharmacokinetics of this compound have been studied in various animal models. A key study examined the comparative oral pharmacokinetics of flaxseed lignan supplementation, revealing that after oral consumption, the time to maximum plasma concentration (Tmax) for enterolactone was approximately 12.6 hours in rats fed purified lignan sources. The maximum concentration (Cmax) observed was 81.6 ng/mL for total enterolignans in these subjects .
Table 1: Pharmacokinetic Parameters of Enterolactone
| Parameter | Purified SDG | SDG Polymer |
|---|---|---|
| Tmax (h) | 12.6 ± 1.5 | 12.7 ± 3.0 |
| Cmax (ng/mL) | 81.6 ± 23.8 | 65.9 ± 19.6 |
| Relative Bioavailability | 111% (ED) | 89% (ENL) |
Effects on Cancer Cells
Research indicates that this compound exhibits significant anti-cancer properties, particularly against hormone-dependent cancers such as breast cancer. A study assessed the impact of enterolactone on telomerase activity in MCF-7 breast cancer cells, revealing that high concentrations (100 µM) significantly reduced cell viability and inhibited telomerase activity, which is crucial for cancer cell proliferation .
Case Study: Telomerase Activity Reduction
- Objective : Investigate the effect of enterolactone on telomerase activity.
- Method : MTT assay and western blot analysis were performed.
- Findings :
- At 100 µM concentration:
- Cell viability decreased to 75% .
- hTERT protein levels significantly reduced.
- Telomerase activity diminished.
- At 100 µM concentration:
Health Outcomes Associated with Enterolactone
Epidemiological studies have linked higher urinary concentrations of enterolignans, including enterolactone, with reduced risks of cardiovascular disease and all-cause mortality. One notable study found that elevated urinary total enterolignans were associated with a hazard ratio (HR) of 0.65 for all-cause mortality, indicating a protective effect .
Table 2: Associations Between Urinary Enterolignans and Health Outcomes
| Health Outcome | Hazard Ratio (HR) | Confidence Interval (CI) |
|---|---|---|
| Cardiovascular Disease | 0.48 | (0.24, 0.97) |
| All-Cause Mortality | 0.65 | (0.43, 0.96) |
The biological activity of this compound is attributed to its weak estrogenic and antiestrogenic properties due to its binding affinity to estrogen receptors α and β . This dual action may contribute to its effects on hormone-sensitive cancers.
Q & A
Q. Q. How can rac-Enterolactone-d6 studies integrate multi-omics data to elucidate its epigenetic regulatory mechanisms?
- Methodological Answer :
- Combine RNA-seq (transcriptomics), ChIP-seq (histone modification), and metabolomics to identify pathway crosstalk.
- Use systems biology tools (e.g., STRING for protein networks, MetaboAnalyst for pathway enrichment) .
- Validate hypotheses with CRISPR-Cas9 knockouts of candidate genes in cell models .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
